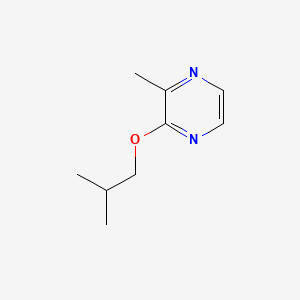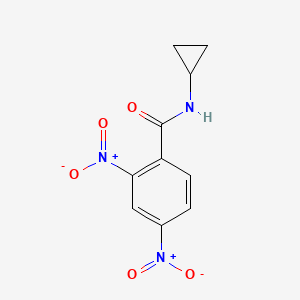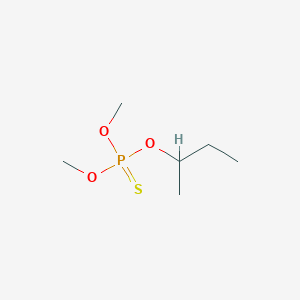
Phosphorothioic acid, S-butyl O,O-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE, also known as phosphorothioic acid, S-butyl O,O-dimethyl ester, is an organophosphorus compound with the molecular formula C6H15O3PS and a molecular weight of 198.22 g/mol . This compound belongs to the class of phosphorothioates, which are known for their wide range of applications in industrial, agricultural, and medicinal chemistry due to their biological and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction provides a direct synthetic route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production methods for phosphorothioates, including O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE, often involve surface-mediated solid-phase reactions. These methods are favored due to their ease of setup, mild reaction conditions, high selectivity, and high yields .
Chemical Reactions Analysis
Types of Reactions
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it into phosphorothioate derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE include alkyl halides, diethyl phosphite, triethylamine, sulfur, and acidic alumina. Microwave irradiation is often used to facilitate these reactions under solvent-free conditions .
Major Products
The major products formed from these reactions include various phosphorothioate derivatives, which have applications in different fields such as agriculture and medicine .
Scientific Research Applications
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by inhibiting specific enzymes and interfering with metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE include other phosphorothioates such as:
Uniqueness
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
26901-83-7 |
|---|---|
Molecular Formula |
C6H15O3PS |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
butan-2-yloxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS/c1-5-6(2)9-10(11,7-3)8-4/h6H,5H2,1-4H3 |
InChI Key |
SSSIWWOONHEQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=S)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




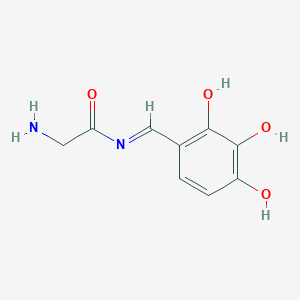
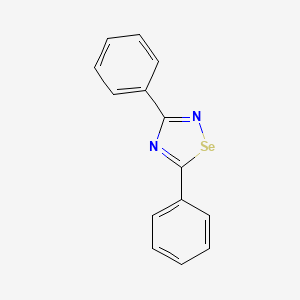
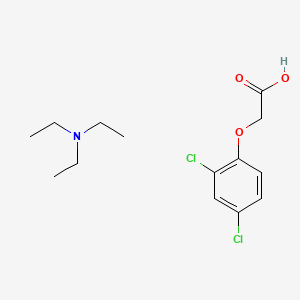
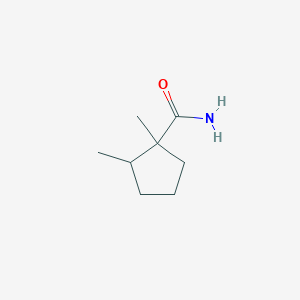
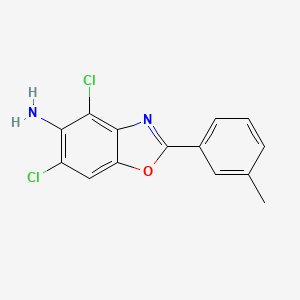
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)
![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)


![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)
